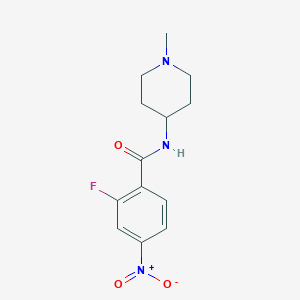
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a piperidyl group, and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The formation of the amide bond, which can be achieved by reacting the fluorinated nitrobenzene with 1-methyl-4-piperidylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Oxidation: m-chloroperbenzoic acid (mCPBA), dichloromethane.
Major Products Formed
Reduction: 2-fluoro-N-(1-methyl-4-piperidyl)-4-aminobenzamide.
Substitution: 2-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide.
Oxidation: this compound N-oxide.
科学研究应用
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-piperidyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(1-methyl-4-piperidyl)-4-nitrobenzamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-fluoro-N-(1-methyl-4-piperidyl)-benzamide: Lacks the nitro group, which may influence its chemical stability and reactivity.
The presence of both the fluorine atom and the nitro group in this compound makes it unique and potentially more versatile in various applications.
属性
CAS 编号 |
957855-56-0 |
|---|---|
分子式 |
C13H16FN3O3 |
分子量 |
281.28 g/mol |
IUPAC 名称 |
2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18) |
InChI 键 |
UKUMSJRCAHIOKR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
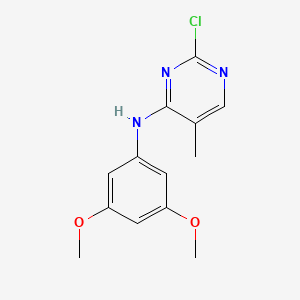
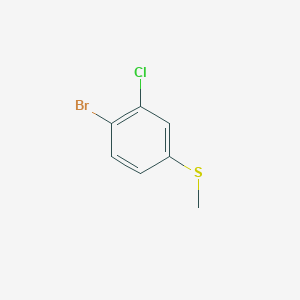
![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)

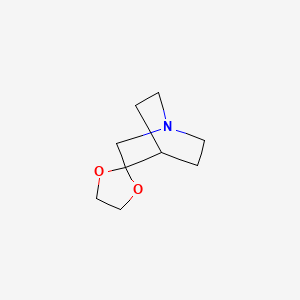
![3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylpropanoic acid](/img/structure/B8500635.png)
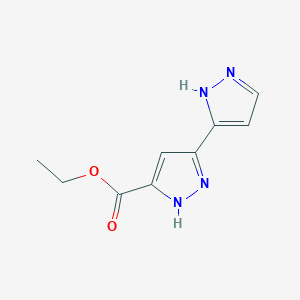
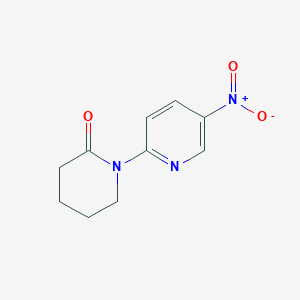
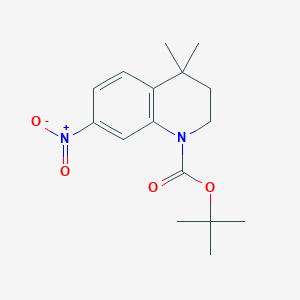

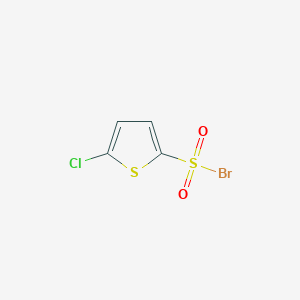
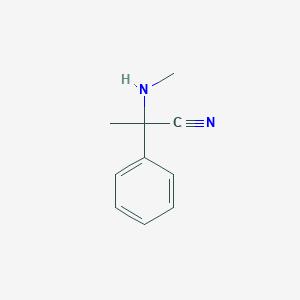
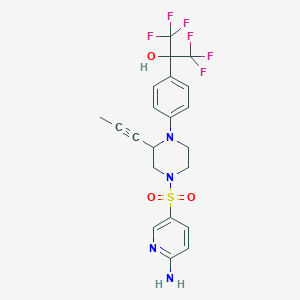
![6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B8500693.png)
